![molecular formula C5H6N2O3S B3043161 4-Hydroxypyridine-3-sulfonamide CAS No. 758699-17-1](/img/structure/B3043161.png)
4-Hydroxypyridine-3-sulfonamide
Overview
Description
4-Hydroxypyridine-3-sulfonamide is a compound related to Torasemide, a pyridine-3-sulfonylurea derivative, which is a high-efficiency loop diuretic . It is synthesized via simple procedures and characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
Physical And Chemical Properties Analysis
4-Hydroxypyridine-3-sulfonamide is a solid at 20 degrees Celsius . Its molecular formula is C5H5NO4S and its molecular weight is 175.16 . It appears as a white to light yellow to green powder or crystal .Scientific Research Applications
- Torasemide , a pyridine-3-sulfonylurea derivative, is a potent loop diuretic used to treat hypertension and edema caused by congestive heart failure, kidney, or liver disease . It selectively inhibits sodium-potassium-chloride cotransporters in the renal tubules, promoting diuresis.
- During the process development of torasemide, several related substances (compounds A-E) are produced. These substances play a crucial role in quality control during torasemide production .
- Key intermediates containing synthetic building blocks and privileged scaffolds are essential for the synthesis of related substances and analogues of active pharmaceutical ingredients (APIs) .
- The synthesis of related substances can lead to the discovery of compounds with other biological activities and pharmacological actions. Drug repositioning strategies often benefit from exploring related substances .
- 4-Hydroxypyridine-3-sulfonamide belongs to the class of organosulfur compounds. Understanding its reactivity and interactions is crucial for designing novel drugs and materials .
- Dihydropyridines, including nifedipine, are widely used as calcium channel blockers for hypertension treatment .
Loop Diuretics and Torasemide Derivatives
Synthetic Building Blocks and Privileged Scaffolds
Drug Repositioning and Biological Activities
Organosulfur Chemistry
Calcium Channel Blockers and Dihydropyridines
Computational Studies and Molecular Docking
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which 4-hydroxypyridine-3-sulfonamide belongs, are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .
Mode of Action
Sulfonamides, including 4-Hydroxypyridine-3-sulfonamide, inhibit the multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This interaction with its targets leads to the prevention of bacterial growth.
Biochemical Pathways
The product of this reaction, 3-(N-formyl)-formiminopyruvate, is further converted by KpiB hydrolase to 3-formylpyruvate .
Safety and Hazards
4-Hydroxypyridine-3-sulfonamide may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
The future directions of synthetic chemistry, including the synthesis of compounds like 4-Hydroxypyridine-3-sulfonamide, involve improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .
properties
IUPAC Name |
4-oxo-1H-pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLOTUNDWHGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypyridine-3-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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